![molecular formula C25H28N2O3S B3713199 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3713199.png)
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,4-dimethylphenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,4-dimethylphenyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-methoxyethyl)acetamide
- 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,4-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-18(2)21-11-13-22(14-12-21)27(31(29,30)23-8-6-5-7-9-23)17-25(28)26-24-15-10-19(3)16-20(24)4/h5-16,18H,17H2,1-4H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFUVTYUVKOWKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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